molecular formula C18H19N5O B2957188 5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 931358-57-5

5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2957188
CAS番号: 931358-57-5
分子量: 321.384
InChIキー: FZYVRDMGQSPKPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a benzyl group at the carboxamide nitrogen (N-benzyl), and a 4-methylbenzyl group at position 1 (Figure 1). The compound’s structure allows for diverse interactions with biological targets, influenced by the electronic and steric properties of its substituents.

特性

IUPAC Name

5-amino-N-benzyl-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-7-9-15(10-8-13)12-23-17(19)16(21-22-23)18(24)20-11-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYVRDMGQSPKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological implications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine, followed by an intramolecular cyclization to form the triazole ring. The synthesis method has been optimized for efficiency and yield, producing various derivatives with potential biological activity .

Molecular Structure

The molecular structure of 5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide features a triazole ring that is crucial for its biological properties. The crystal structure analysis reveals that the five-membered ring is planar, with specific bond lengths indicating tautomeric forms that may influence its reactivity and interactions with biological targets .

Antiproliferative Effects

Recent studies have demonstrated that compounds related to 5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. These findings suggest that the compound may inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction .

Cell Line IC50 (nM) Mechanism of Action
HeLa30–43Tubulin inhibition
A549160–240Apoptosis induction
HT-2967–160Cell cycle arrest

The mechanism by which 5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger intrinsic apoptotic pathways, as evidenced by mitochondrial depolarization and caspase activation .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in vitro. The compound demonstrated superior activity compared to traditional chemotherapeutics like CA-4 (Combretastatin A-4), particularly against resistant cancer cell lines .

In vivo studies using zebrafish models further supported these findings, showing that the compound effectively reduced tumor growth without significant toxicity .

類似化合物との比較

Structural Comparisons

Key Structural Features and Analogues

Triazole-4-carboxamides share a common scaffold but differ in substituents at positions 1 (R₁), 5 (R₅), and the carboxamide nitrogen (Rₙ). Below is a comparative analysis with structurally related compounds:

Compound Name / ID R₁ R₅ Rₙ Key Structural Differences Biological Activity Reference
Target Compound 4-methylbenzyl NH₂ Benzyl - Anticancer (renal, CNS)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl NH₂ 2,5-dichlorophenyl Dichlorophenyl at Rₙ Antiproliferative (renal cancer RXF 393 cells, GP = -13.42%)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 2-fluorophenyl C₂H₅ Quinolin-2-yl Ethyl at R₅, fluorophenyl at R₁ Inhibits Wnt/β-catenin pathway; improves glucose/lipid metabolism
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 4-methylphenyl CH₃ Varied amines (e.g., morpholino) Methyl at R₅ instead of NH₂ Variable activity; lower hydrogen-bonding potential
Carboxyamidotriazole (CAI) 3,5-dichloro-4-(4-chlorobenzoyl)benzyl NH₂ H Complex benzophenone substituent at R₁ Calcium influx inhibition; phase I clinical trials (cancer)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl NH₂ H Carbamoylmethyl at R₁ Inhibits bacterial SOS response (LexA cleavage)

Notes:

  • R₁ : Substituents here influence lipophilicity and target selectivity. The 4-methylbenzyl group in the target compound balances hydrophobicity and steric bulk .
  • Rₙ: Aromatic groups (e.g., benzyl, dichlorophenyl) enhance π-π stacking interactions, while heterocycles (e.g., quinolinyl) may redirect activity to specific pathways .
Anticancer Activity
  • The target compound and its dichlorophenyl analogue (Table 1) showed significant antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth percentages (GP) of -13.42% and -27.30%, respectively .
  • Key SAR Insight : The benzyl group at Rₙ and 4-methylbenzyl at R₁ synergize to enhance hydrophobic interactions with cellular targets, while the NH₂ group at R₅ facilitates hydrogen bonding .
Antibacterial Activity
  • The carbamoylmethyl derivative (Table 1) inhibits LexA autoproteolysis, disarming the bacterial SOS response. In contrast, the target compound’s benzyl groups likely reduce cross-reactivity with bacterial targets due to increased steric bulk .
Metabolic Stability
  • CAI (Table 1) is metabolized into inactive fragments (e.g., benzophenone M1), whereas the target compound’s 4-methylbenzyl group may resist oxidative metabolism, improving pharmacokinetics .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 5-Ethyl-2-fluorophenyl Analogue CAI
LogP ~3.2 (estimated) ~2.8 ~4.1
Solubility Moderate (amide backbone) Low (quinoline group) Very low (benzophenone group)
Metabolic Sites Benzylic CH₂ (potential oxidation) Ethyl group (oxidation) Benzyl ether cleavage

Key Observations :

  • The target compound’s moderate logP (~3.2) suggests better membrane permeability than CAI but lower aqueous solubility than the carbamoylmethyl derivative .
  • The amino group at R₅ may reduce first-pass metabolism compared to CAI’s labile benzophenone moiety .

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel triazole-based therapeutics?

  • Methodological Answer :
  • Generative AI models (e.g., REINVENT): Propose novel analogs with optimized ADMET profiles.
  • Automated high-throughput screening (HTS) : Integrates robotic synthesis and assay platforms.
  • Machine learning : Predicts synthetic feasibility using reaction databases (e.g., USPTO) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。